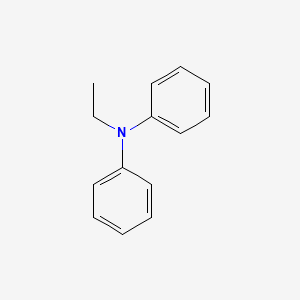

N-ethyl-N-phenylaniline

Description

Significance as a Model Compound in Organic Chemistry

The structure of N-ethyl-N-phenylaniline makes it an excellent model for studying the intricacies of reactions involving aromatic amines. Researchers utilize this compound to explore reaction kinetics, substituent effects, and the influence of steric hindrance on chemical reactivity. oup.com For instance, studies on the condensation reactions of N-ethylaniline derivatives have provided insights into how substituents on the phenyl ring affect the reaction rates and product distributions. oup.com The relative rates of reaction for various substituted N-ethylanilines can be correlated with Hammett's σ values, demonstrating a clear relationship between the electronic properties of the substituents and the reactivity of the amine. oup.com

Furthermore, the compound and its derivatives are employed in mechanistic studies of fundamental organic reactions. For example, the investigation of condensation reactions with dicarbonyl compounds helps elucidate pathways and the formation of various products, including tertiary monoamines. oup.com

Role as a Key Building Block in Advanced Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. evitachem.com Its nucleophilic nitrogen atom and the reactive aromatic rings provide multiple sites for chemical modification, making it a versatile precursor in multi-step synthetic sequences.

One of the significant applications of this compound is in the synthesis of dyes and pigments. evitachem.comsolubilityofthings.com The compound can be chemically modified to produce azo dyes, which are known for their vibrant colors. solubilityofthings.com For example, derivatives of this compound are used in the production of Solvent Yellow 56, a dye utilized in plastics and textiles. solubilityofthings.com

In the realm of materials science, this compound and its derivatives are explored for the development of new materials, including conducting polymers. evitachem.comresearchgate.net The incorporation of this moiety into polymer chains can influence the material's electronic and physical properties. Additionally, certain aniline (B41778) derivatives act as stabilizers for polymers like rubber and plastics, protecting them from degradation caused by oxidation. knowde.comamchro.comk-online.de

The structural motif of this compound is also found in compounds with potential applications in pharmaceuticals and agrochemicals. evitachem.comengineering.org.cnajbasweb.com While this article does not delve into specific therapeutic or pesticidal uses, the core structure is a recognized scaffold in the design and synthesis of biologically active molecules. For instance, aniline derivatives are used as intermediates in the synthesis of various pharmaceutical compounds. evitachem.com The synthesis of N-substituted ureas, which have applications in the pharmaceutical and agrochemical industries, can start from amines like N-ethylaniline. rsc.org

The synthesis of this compound itself and its derivatives can be achieved through various methods, including the reaction of aniline with ethylating agents or through more advanced cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination. frontiersin.org These synthetic routes offer chemists the flexibility to introduce various functional groups and build molecular complexity.

Interactive Data Tables

Physical and Chemical Properties of this compound chemsrc.comnih.gov

| Property | Value |

| Molecular Formula | C14H15N |

| Molecular Weight | 197.28 g/mol |

| Boiling Point | 295.5 °C at 760 mmHg |

| Density | 1.035 g/cm³ |

| Flash Point | 125.4 °C |

| Refractive Index | 1.597 |

| LogP | 3.84460 |

Selected Research Findings on Reactions involving N-ethylaniline Derivatives oup.com

| Reactant | Product Type | Key Observation |

| Substituted N-ethylanilines and 1,4-cyclohexanedione (B43130) | Tertiary monoamines | Reaction rates are influenced by the electronic properties of the substituents on the aniline ring. |

| N-ethylaniline and N-ethyl-p-nitroaniline (competitive reaction) | Tertiary monoamines | N-ethyl-p-nitroaniline reacts much slower, indicating a decrease in reactivity with electron-withdrawing groups. |

Structure

3D Structure

Properties

CAS No. |

606-99-5 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-ethyl-N-phenylaniline |

InChI |

InChI=1S/C14H15N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

ITMSSZATZARZCA-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of N Ethyl N Phenylaniline and Its Analogs

Catalytic Strategies for N-Arylation and N-Alkylation

The synthesis of N-ethyl-N-phenylaniline often involves the formation of a carbon-nitrogen bond, a cornerstone of modern organic chemistry. Catalytic methods, particularly those employing transition metals, have proven to be highly effective in this regard.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of aryl C-N bonds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. researchgate.netacs.org For the synthesis of this compound, this would involve the reaction of an aniline (B41778) with an ethylating agent or N-ethylaniline with an arylating agent. The catalytic system generally requires a palladium precursor, a suitable ligand to stabilize the metal center and facilitate the reaction, and a base to deprotonate the amine. uwindsor.ca

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. A plethora of ligands have been developed, with many being electron-rich and sterically bulky phosphines. researchgate.net For instance, the use of N-Heterocyclic Carbenes (NHCs) as ligands has been shown to be effective in the amination of aryl sulfonates. acs.org The reaction conditions, including the choice of solvent, base, and temperature, are also critical for achieving high yields. Common solvents include toluene (B28343) and ethers like THF or dioxane, while bases such as sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate are frequently employed. uwindsor.ca

Recent advancements have focused on developing more robust and recyclable catalyst systems. For example, the immobilization of palladium on a magnetite surface has led to a magnetically separable nanocatalyst (Nanocat-Fe-Pd) that shows good activity in the Buchwald-Hartwig arylation of amines and amides, although electron-withdrawing groups on the amine substrate can lower the yield. rsc.org

Table 1: Examples of Palladium-Catalyzed Amination Reactions This table is illustrative and provides a general overview based on typical Buchwald-Hartwig conditions.

| Aryl Halide/Sulfonate | Amine | Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Bromobenzene | N-ethylaniline | Pd₂(dba)₃ | Xantphos | DIPEA | Toluene | 100-120 | Good to Excellent |

| Phenyl Tosylate | N-ethylaniline | Pd-PEPPSI-IPr(NMe₂)₂ | IPr(NMe₂)₂ | NaOtBu | Toluene | 100 | High |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type Reactions)

The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative route for the formation of C-N bonds. organic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.org However, significant progress has been made in developing milder and more efficient Ullmann-type couplings. These reactions can involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. frontiersin.orgnih.gov

Modern Ullmann reactions often employ ligands to facilitate the catalytic cycle and can be performed under more moderate conditions. acs.org For instance, the use of deep eutectic solvents (DES) has been shown to promote the CuI-catalyzed Ullmann amine cross-coupling at temperatures of 60–100 °C in the absence of additional ligands. frontiersin.org In one study, the synthesis of 4-ethyl-N-phenylaniline via a CuI-catalyzed reaction in a deep eutectic solvent resulted in a 90% yield. frontiersin.org

Heterogeneous copper catalysts have also been developed to simplify product purification and catalyst recycling. A metal-organic framework (MOF) based on copper, Cu-TDPAT, has been demonstrated as an efficient and reusable catalyst for Ullmann and Goldberg type C-N coupling reactions, affording N-arylation products in moderate to excellent yields. mdpi.com Another approach involves the use of copper(0) nanoparticles immobilized on a carbon-nitride oxide surface, which facilitates the Chan-Lam N-arylation of anilines with phenylboronic acids in water. tezu.ernet.in

Table 2: Examples of Copper-Catalyzed N-Arylation Reactions

| Arylating Agent | Amine | Cu-Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Aniline | CuI | K₂CO₃ | DMSO | 120 | 90 | mdpi.com |

| 4-Ethylphenylboronic acid | Aniline | Cu(0)/g-C₃N₄O | K₂CO₃ | Water | Room Temp. | 87 | tezu.ernet.in |

| Bromobenzene | 4-Ethylaniline | CuI | t-BuOK | ChCl/Gly (DES) | 100 | 90 | frontiersin.org |

Metal-Free Catalysis in N-Alkylation

While metal-catalyzed reactions are dominant, there is a growing interest in developing metal-free catalytic systems for N-alkylation to avoid the cost and potential toxicity of transition metals. One prominent metal-free approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this strategy, an alcohol is temporarily oxidized to an aldehyde or ketone by a catalyst, which then reacts with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the corresponding N-alkylated amine. rsc.org

N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for this transformation. rsc.org They can mediate the N-alkylation of amines with alcohols under mild, metal-free conditions. The reaction is believed to proceed through a single electron transfer (SET) process, where the NHC facilitates the dehydrogenation of the alcohol and subsequent hydrogenation of the in-situ formed imine. rsc.org

Another metal-free approach involves the use of a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and zinc chloride, which can act as a catalyst itself for certain transformations. sioc-journal.cn While not a direct N-alkylation, such systems can facilitate related reactions like the Henry-Friedel-Crafts alkylation in a one-pot process. sioc-journal.cn

Condensation Reactions for this compound Framework Construction

Condensation reactions offer a classical yet effective method for constructing the this compound framework. A notable example is the reaction of 2-carboxybenzaldehyde (B143210) with N-ethylaniline. zu.edu.ly This reaction proceeds selectively at the carbon-3 of the lactol form of 2-carboxybenzaldehyde, leading to the formation of 3-(N-ethyl-N-phenylamino)phthalide in high yield. zu.edu.ly

Another type of condensation involves the reaction of 1,4-cyclohexanedione (B43130) with N-alkylanilines. oup.com This reaction, when carried out in the presence of an acid catalyst like p-toluenesulfonic acid, can lead to the formation of N-alkyl-N-arylanilines through a proposed mechanism involving the dehydration of a monoenamine intermediate. oup.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction parameters is paramount for maximizing the yield and efficiency of any synthetic protocol for this compound. Key variables that are typically screened include the catalyst, ligand, base, solvent, temperature, and reaction time. tezu.ernet.inrsc.org

For instance, in a copper-catalyzed N-arylation, the choice of base can have a significant impact on the yield. In one study, K₂CO₃ was found to be more effective than other bases like CH₃COOK or KOH. rsc.org The solvent system is also crucial; a mixture of water and methanol (B129727) was found to be optimal in one case, leading to a higher yield compared to using either solvent alone or other organic solvents like DMSO or DMF. rsc.org

Catalyst loading is another critical parameter. While increasing the catalyst amount can sometimes improve the yield, an optimal loading is often found beyond which no significant improvement is observed. rsc.org For heterogeneous catalysts, the reusability is a key factor for optimization, with studies showing that some catalysts can be reused for multiple cycles without a significant loss of activity. mdpi.comtezu.ernet.in

Table 3: Optimization of Reaction Conditions for a Cu-Catalyzed N-Arylation Based on data from a study on CuFe₂O₄ NPs catalyzed N-arylation. rsc.org

| Parameter | Variation | Yield (%) |

| Solvent | H₂O | 20 |

| CH₃OH | 70 | |

| H₂O+CH₃OH | 82 | |

| DMSO | No Reaction | |

| Base | K₂CO₃ | 82 |

| CH₃COOK | 70 | |

| KOH | 78 | |

| Catalyst Loading | 10 mg | 81 |

| 15 mg | 90 | |

| 20 mg | 91 |

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and kinetics is fundamental for the rational design of more efficient catalytic systems. For palladium-catalyzed Buchwald-Hartwig amination, the catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. uwindsor.ca Kinetic studies can help identify the rate-determining step, which can be the oxidative addition or the reductive elimination depending on the specific substrates and ligands.

In copper-catalyzed Ullmann reactions, the mechanism is often more complex and less universally agreed upon. It is generally accepted that a Cu(I) species is the active catalyst. organic-chemistry.org The reaction may proceed through an oxidative addition/reductive elimination pathway or via a four-center transition state. Kinetic studies of a Cu(0)/g-C₃N₄O catalyzed Chan-Lam N-arylation showed that the catalyst was stable for up to five runs, with a gradual deactivation likely due to the oxidation of Cu(0) or loss of active sites. tezu.ernet.in

For metal-free "borrowing hydrogen" reactions catalyzed by NHCs, mechanistic studies involving radical trapping experiments have suggested a radical pathway involving a single electron transfer (SET) from the NHC to the alcohol. rsc.org

Further detailed kinetic and mechanistic investigations, including computational studies, are crucial for a deeper understanding of these complex transformations and for the development of next-generation catalysts for the synthesis of this compound and its analogs.

Elucidation of Catalytic Cycles

The N-alkylation of anilines with alcohols is frequently accomplished through a "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) mechanism, a sustainable process that typically produces water as the sole byproduct. researchgate.netchemrxiv.orgdicp.ac.cn This methodology is catalyzed by a variety of transition metals, including iridium, ruthenium, palladium, nickel, manganese, and cobalt. researchgate.netdicp.ac.cnnih.govresearchgate.netbeilstein-journals.org

The generally accepted catalytic cycle for the borrowing hydrogen mechanism involves three key steps nih.govscispace.com:

Dehydrogenation: The catalyst oxidizes the alcohol substrate to form an aldehyde intermediate.

Condensation: The newly formed aldehyde condenses with the amine (aniline) to generate an imine intermediate.

Hydrogenation: The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the final N-alkylated amine product.

Different catalytic systems exhibit variations on this fundamental cycle. For instance, studies on iridium(I) complexes with N-heterocyclic carbene (NHC) ligands suggest the participation of an iridium-amido species. rsc.org This species, formed in a basic medium, performs a nucleophilic attack on the aldehyde, leading to a hemiaminolate intermediate which then releases a hemiaminal. rsc.org In other systems, such as those using nickel complexes with NNS-donor ligands, mechanistic studies also point towards a hydrogen borrowing pathway where the catalyst facilitates the hydrogen transfer from the alcohol to the imine intermediate. nih.gov

Beyond transition metal catalysis, a metal-free approach utilizing pyridine (B92270) and similar aza-aromatics as biomimetic hydrogen shuttles has been reported, also operating via a borrowing hydrogen process. rsc.org The versatility of the borrowing hydrogen strategy is highlighted by its application in synthesizing a broad range of N-alkylated anilines using various catalysts, as shown in the table below.

| Catalyst System | Reactants | Product | Mechanistic Pathway | Reference |

| Iridium(I)-NHC Complexes | Aniline + Benzyl (B1604629) alcohol | N-Benzylaniline | Borrowing Hydrogen | rsc.org |

| Cp*Co(III) Complexes | Amines + Secondary alcohols | N-Alkylated amines | Hydrogen Auto-Transfer | researchgate.net |

| Nickel(II)-NNS Complexes | Aniline + Benzyl alcohol | N-Benzylaniline | Borrowing Hydrogen | nih.gov |

| Palladium on Carbon (Pd/C) | Anilines + Primary amines | N-Alkylated anilines | Not specified | rsc.org |

| Manganese(I)-PN³⁻ Complexes | Anilines + Alcohols | N-Alkylated anilines | Borrowing Hydrogen | researchgate.net |

| Pyridine (metal-free) | Aryl amines + Alcohols | N-Alkylated amines | Borrowing Hydrogen | rsc.org |

Analysis of Intermediates and Transition States

The detailed investigation of reaction mechanisms relies heavily on the identification and characterization of transient species, such as intermediates and transition states. A combination of experimental techniques and computational studies, particularly Density Functional Theory (DFT), has been instrumental in this regard. scispace.comrsc.orgacs.org

In the iridium-catalyzed N-alkylation of aniline with benzyl alcohol, DFT studies and experimental data have identified key intermediates. The process involves the formation of a hemiaminal and an imine. rsc.org Further investigation using a bifunctional iridium complex identified an iridium-hydride complex as the catalyst's resting state. scispace.com The rate-determining step was found to be the dissociation of aniline from this hydride complex, which is then followed by the coordination of the imine intermediate. scispace.com

In a distinct photochemical approach using a dual catalytic system with copper, a proposed mechanism involves the formation of a Cu(III) intermediate, which subsequently undergoes exergonic reductive elimination to yield the N-alkylated product. nih.gov For some acid-catalyzed reactions, kinetic studies have revealed that an initially formed N-alkylated aniline can subsequently rearrange to a para-alkylated aniline, indicating a complex reaction pathway with multiple intermediates. acs.org

The characterization of these transient species is crucial for optimizing reaction conditions and designing more efficient catalysts.

| Reaction Type | Catalyst/Conditions | Identified Intermediates | Method of Analysis | Reference |

| N-Alkylation of Aniline | Iridium(I)-NHC | Hemiaminolate, Hemiaminal, Imine | DFT, Experimental | rsc.org |

| N-Alkylation of Aniline | Bifunctional Iridium Complex | Iridium-hydride complex, Imine | DFT, Kinetics | scispace.com |

| Reductive Alkylation | Raney Nickel | Schiff Base | GC-MS | researchgate.net |

| Decarboxylative N-Alkylation | Acridine/Copper (photocatalysis) | Cu(III) complex | DFT | nih.gov |

| Acid-Catalyzed Alkylation | Acid | N-alkylated aniline (as intermediate to C-alkylation) | Kinetic studies | acs.org |

Influence of Substituents on Reaction Pathways and Rates

The electronic and steric properties of substituents on both the aniline and the alkylating agent play a significant role in determining the reaction's efficiency and outcome. Generally, N-alkylation reactions tolerate a wide variety of functional groups on the aniline's aromatic ring, including both electron-donating and electron-withdrawing groups. rsc.orgnih.govnih.gov

However, the nature of these substituents can influence reaction rates and yields. In palladium-catalyzed N-alkylation, aniline derivatives with electron-donating groups often exhibit higher reactivity and yield compared to those with electron-withdrawing groups. rsc.org Kinetic studies on the nucleophilic addition of substituted anilines have employed tools like Hammett plots to quantify these electronic effects. researchgate.net

Steric hindrance is another critical factor. Substituents at the ortho position of the aniline ring can significantly impede the rate of alkylation, a phenomenon known as the "ortho effect". dtic.mil This is attributed to steric clash during the nucleophilic attack of the amine. While basicity is only slightly affected by this steric hindrance, nucleophilicity is considerably diminished. dtic.mil For example, 2,6-lutidine, despite being a stronger base than pyridine, alkylates much more slowly due to the steric hindrance from the two ortho-methyl groups. dtic.mil Nevertheless, some catalytic systems have been developed that are effective even for sterically hindered substrates like bulky ortho-substituted anilines. acs.org

The structure of the alkylating alcohol also impacts the reaction. Straight-chain primary alcohols are often effective, while bulkier secondary alcohols can present a greater challenge for some catalysts. researchgate.netresearchgate.net

| Substituent Effect | Observation | Reaction System | Reference |

| Electronic Effects | |||

| Electron-donating groups | Increase yield | Palladium-catalyzed N-alkylation | rsc.org |

| Electron-withdrawing groups | Decrease yield or no reaction | Palladium-catalyzed N-alkylation | rsc.org |

| Both donating & withdrawing groups | Tolerated, high yields | Iridium-catalyzed N-alkylation | nih.gov |

| Steric Effects | |||

| Ortho-substituents | Decrease reaction rate | General amine alkylation | dtic.mil |

| Bulky ortho-substituents | Viable substrates | Acid-catalyzed alkylation | acs.org |

| Bulky alcohols | Lower reactivity | General amine alkylation | researchgate.net |

Chemical Transformations and Advanced Derivative Synthesis

Oxidation Reactions and Novel Product Derivatization

The oxidation of N-ethyl-N-phenylaniline can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can be used to form nitroso derivatives. evitachem.com For instance, the oxidation of related N-phenylaniline compounds can yield quinone derivatives.

Further derivatization of these oxidized products opens pathways to novel compounds. For example, oxidized intermediates can be used in coupling reactions or other transformations to introduce additional functional groups, expanding the chemical space of this compound derivatives.

Reduction Reactions for Structural Modification

Reduction reactions offer a powerful tool for modifying the structure of this compound derivatives. A key example is the reduction of a nitro group, which can be introduced onto the phenyl ring, to an amine group. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium or platinum. evitachem.com The resulting amino group can then serve as a handle for further functionalization, such as in the synthesis of amides or other nitrogen-containing moieties. The reduction of the broader class of N-phenylanilines can also lead to the formation of secondary amines.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. evitachem.com Due to the electron-donating nature of the ethylamino group, these reactions, such as nitration and sulfonation, are directed to the ortho and para positions of the aniline (B41778) ring. evitachem.com The reactivity of the phenyl rings can be influenced by the presence of activating or deactivating groups. For instance, electron-donating groups enhance the ring's reactivity towards electrophiles.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. scispace.com These reactions involve the displacement of a leaving group, such as a halide, by a nucleophile. The efficiency of such reactions can be influenced by the nature of the solvent and the presence of catalysts. rsc.org

Synthesis of Functionally Substituted N-phenylanilines and N-ethyl-N-phenylanilines

The synthesis of functionally substituted N-phenylanilines and their N-ethyl derivatives allows for the fine-tuning of the molecule's properties for various applications.

Halogenated derivatives of this compound can be synthesized through various methods. One approach involves the reaction of a halogenated aniline with an appropriate coupling partner. For example, 4-chloro-N-ethyl-N-phenylaniline can be synthesized from 4-chloro-N-ethylaniline and cyclohexane-1,4-dione in the presence of an acid catalyst like p-toluenesulfonic acid. thieme-connect.de The yield of such reactions can be influenced by the electronic nature of the substituents on the aniline ring. oup.com The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the molecule. researchgate.net

Table 1: Synthesis of Halogenated this compound Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 4-Chloro-N-ethylaniline | Cyclohexane-1,4-dione | p-Toluenesulfonic acid | 4-Chloro-N-ethyl-N-phenylaniline | 85 | thieme-connect.de |

| N-Ethyl-p-chloroaniline | 1,4-Cyclohexanedione (B43130) | p-Toluenesulfonic acid | N-(4-Chlorophenyl)-N-ethylaniline | 83.0 | oup.com |

The introduction of alkyl and aryl groups onto the this compound scaffold can be achieved through several synthetic strategies. Alkyl groups can be introduced via N-alkylation reactions. smolecule.com The synthesis of aryl-substituted anilines can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which couples an aryl halide with an aryl boronic acid. researchgate.net This method is versatile and allows for the synthesis of a wide range of mono-, bis-, and tris-aryl-substituted aniline derivatives. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.netdoi.org

Table 2: Synthesis of Alkyl and Aryl Substituted N-phenylaniline Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 2,4,6-Tribromoaniline | Phenyl boronic acid | Pd(OAc)2, K3PO4·7H2O | 2,4,6-Triphenylaniline | High | researchgate.net |

| 3-Bromoaniline | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenylaniline | - | ucl.ac.be |

| Aniline | Phenylboronic acid | Cu(BF4)2/AC, di-tert-butyl peroxide | N-Phenylaniline | 94 | doi.orgnih.gov |

Nitro groups can be introduced into the aromatic ring of this compound via electrophilic nitration. evitachem.com For example, N-ethyl-4-nitro-N-phenylaniline can be synthesized by reacting 4-nitrochlorobenzene with an ethyl-substituted amine in the presence of a base. evitachem.com The nitro group is a strong electron-withdrawing group and significantly influences the chemical properties of the molecule.

The subsequent reduction of the nitro group provides a route to amino-substituted derivatives. evitachem.com This conversion is typically carried out using reducing agents like iron powder in an acidic medium or through catalytic hydrogenation. The resulting amino group can be further modified, allowing for the synthesis of a diverse array of nitrogen-containing functionalized derivatives.

Table 3: Synthesis of Nitrogen-Containing this compound Derivatives

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

| Nitration | This compound | Nitrating agent | N-Ethyl-nitro-N-phenylaniline | evitachem.com |

| Reduction | N-Ethyl-4-nitro-N-phenylaniline | H2, Pd/C or Pt catalyst | N-Ethyl-4-amino-N-phenylaniline | evitachem.com |

| Amination | 4-Nitrochlorobenzene | Ethyl-substituted amine, Base | N-Ethyl-4-nitro-N-phenylaniline | evitachem.com |

Heterocyclic Fused N-phenylaniline Systems

The scaffold of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems where a new ring is fused to the phenyl group. These transformations often involve the participation of the N-ethyl group and the ortho-position of the phenyl ring in cyclization reactions, leading to the formation of important heterocyclic cores such as quinolines, carbazoles, and indoles.

Quinoline (B57606) and Tetrahydroquinoline Synthesis:

One of the significant applications of N-alkylanilines, including this compound derivatives, is in the construction of the quinoline and tetrahydroquinoline ring systems. A notable method involves the rhodium-catalyzed aerobic oxidative cyclization of tertiary anilines with alkynes and carbon monoxide to produce quinolin-2(1H)-ones. alfa-chemistry.comrsc.org In a study involving N-benzyl-N-ethylaniline, it was observed that the reaction yields a mixture of products resulting from the cleavage of either the benzyl (B1604629) or the ethyl group. rsc.org This indicates that the ethyl group in this compound can be activated for cyclization, although it is generally less labile than methyl or benzyl groups. rsc.orgnih.gov The order of activation for N-alkyl groups is reported as methyl > benzyl > ethyl > phenyl. rsc.orgnih.gov

Another approach to tetrahydroquinolines involves a copper(II) chloride-catalyzed one-pot reaction of N-methyl-N-alkylanilines with vinyl ethers in the presence of t-butyl hydroperoxide (TBHP). mdpi.com This method has been successfully applied to substrates like N-ethyl-N-methylaniline to form 4-alkoxy-1-methyl-1,2,3,4-tetrahydroquinolines. mdpi.com The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes a [4+2] cycloaddition with the vinyl ether.

Table 1: Synthesis of Quinolone and Tetrahydroquinoline Derivatives

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl-N-ethylaniline, Diphenylacetylene, CO | Rh(cod)₂BF₄, dppf, Cu(OAc)₂, O₂ (1 atm), PhCl, 130 °C | 1-Ethyl-3,4-diphenylquinolin-2(1H)-one & 1-Benzyl-3,4-diphenylquinolin-2(1H)-one | 37 & 23 | alfa-chemistry.comnih.gov |

Carbazole (B46965) Synthesis:

Carbazoles, a class of nitrogen-containing heterocycles with a dibenzopyrrole structure, can be synthesized from N-aryl aniline precursors. A direct and modern approach involves a palladium-catalyzed intramolecular C-H activation/arylation of N-phenylanilines. nih.gov This strategy typically involves a two-step sequence where an N-arylated intermediate is first formed, followed by the cyclization. For instance, 2-iodo-N-phenyl anilines can be cyclized to carbazoles using a palladium catalyst. nih.gov A direct synthesis of 9-ethyl-9H-carbazole has been reported via a photoinduced cross-coupling of ethylamine (B1201723) with 1,2-diiodobenzene, followed by an intramolecular cyclization, yielding the product in 52%. sorbonne-universite.fr

The classical Graebe-Ullmann synthesis provides another route to carbazoles. rsc.orgrsc.orgsci-hub.ru This method involves the thermal or photochemical de-nitrogenation of 1-phenyl-1,2,3-benzotriazoles, which are prepared by the diazotization of N-aryl-2-aminobiphenyls. sci-hub.ru While not a direct cyclization of this compound itself, its derivatives can be elaborated into the necessary triazole precursors.

Table 2: Synthesis of Carbazole Derivatives

| Reaction Type | Starting Material Precursor | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Photoinduced Cyclization | Ethylamine, 1,2-Diiodobenzene | K₃PO₄, DMSO, Blue LEDs | 9-Ethyl-9H-carbazole | 52 | sorbonne-universite.fr |

| Pd-catalyzed C-H Activation | 2-Iodo-N-phenyl anilines | Pd(OAc)₂, DBU, Toluene (B28343), N₂ | Substituted Carbazoles | 41-93 | nih.gov |

Indole (B1671886) Synthesis:

The Fischer indole synthesis is a cornerstone method for preparing indoles from arylhydrazones under acidic conditions. alfa-chemistry.comwikipedia.orgbyjus.com To utilize this method for N-ethylated indoles, N-ethyl-N-phenylhydrazine would be the required starting material, which is then condensed with a suitable ketone or aldehyde. The resulting N-ethyl-N-phenylhydrazone undergoes an acid-catalyzed intramolecular cyclization involving a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement to form the indole ring. wikipedia.org The presence of an N-ethyl group, as opposed to an N-H group, is beneficial in subsequent functionalization reactions, as it facilitates directed ortho-metalation at the C-2 position of the indole ring. bhu.ac.in

Design and Synthesis of Complex Poly-Aromatic Amine Architectures

This compound can be a foundational block for constructing larger, more complex poly-aromatic amine (PAA) architectures. These materials, particularly those based on triphenylamine (B166846) and its derivatives, are of significant interest for their applications in materials science.

The synthesis of these complex architectures often relies on iterative C-N bond-forming reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. thieme-connect.denih.govfrontiersin.org Starting with this compound, one could envision a sequence of reactions to build a triphenylamine-like core. For example, the N-H bond of a related aniline derivative could be arylated with an appropriate aryl halide. While this compound itself lacks an N-H bond for direct arylation, its structural motif is central to many poly-aromatic amine systems.

A common strategy involves the synthesis of polymers incorporating triphenylamine units, which exhibit valuable photophysical and electronic properties. polymer.cnresearchgate.net For instance, polythiophenes containing triphenylamine pendants have been synthesized. polymer.cn The synthesis of the monomer for such a polymer involved the coupling of 4-bromonitrobenzene with N,N-diphenylaniline, followed by further functionalization. polymer.cn This highlights a synthetic route where the core triphenylamine structure is built first and then incorporated into a larger polymeric architecture. Although these examples start from diphenylamine (B1679370), similar strategies could be adapted using this compound as a building block for creating analogous polymeric or oligomeric materials with tailored properties.

Table 3: Key Reactions in the Synthesis of Poly-Aromatic Amine Architectures

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Aniline, Iodobenzene | CuI, t-BuOK | Triphenylamine | thieme-connect.de |

| Buchwald-Hartwig Amination | Aryl Halide, Diaryl/Alkylaryl Amine | Pd(OAc)₂, Ligand, Base | Triarylamines | researchgate.net |

| Polymerization of TPA-containing Monomers | Vinyl-functionalized Triphenylamine derivatives | AIBN (initiator) | Hole-transporting polymers | ep2-bayreuth.de |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-ethyl-N-phenylaniline, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the ethyl and phenyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the two phenyl rings appear as a multiplet in the range of δ 7.39-6.83 ppm. rsc.org The ethyl group protons exhibit distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons around δ 3.03 ppm, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons at approximately δ 1.17 ppm, due to coupling with the methylene protons. rsc.org The integration of these signals confirms the presence of the correct number of protons in each chemical environment.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.39-6.83 | m | - | Aromatic-H |

| 3.03 | q | 7.5 | -CH₂- |

| 1.17 | t | 7.5 | -CH₃ |

Source: The Royal Society of Chemistry. rsc.org

Carbon (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for the ethyl and phenyl carbons. The carbon atoms of the phenyl rings typically resonate in the aromatic region between δ 121.3 and 141.8 ppm. rsc.org Specifically, signals can be observed at approximately 141.8 ppm (C-N), 129.0 ppm, 124.7 ppm, and 121.3 ppm for the phenyl carbons. rsc.org The ethyl group carbons appear at higher field, with the methylene (-CH₂) carbon at around δ 40.7 ppm and the methyl (-CH₃) carbon at approximately δ 14.5 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 141.8 | C-N (Aromatic) |

| 129.0 | Aromatic-C |

| 124.7 | Aromatic-C |

| 121.3 | Aromatic-C |

| 40.7 | -CH₂- |

| 14.5 | -CH₃ |

Source: The Royal Society of Chemistry. rsc.org

To further confirm the structural assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR can be employed. DEPT experiments differentiate between methyl (-CH₃), methylene (-CH₂), and methine (-CH) carbons. For this compound, a DEPT-135 experiment would show a positive signal for the methyl carbon, a negative signal for the methylene carbon, and positive signals for the methine carbons of the phenyl rings.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. A COSY spectrum would show correlations between the coupled protons of the ethyl group (-CH₂- and -CH₃). An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. While specific DEPT and 2D NMR data for this compound are not detailed in the provided search results, these techniques are standard methods for the structural elucidation of organic molecules. uab.edusinica.edu.tw

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and to study the fragmentation patterns of molecules, providing further evidence for the structure of this compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. frontiersin.orguva.nl For a molecule with the chemical formula C₁₄H₁₅N, the calculated exact mass is 197.1204. HR-MS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the molecular formula. rsc.orguva.nl

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. imedpub.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 197. stenutz.eu A prominent fragment ion is typically observed at m/z 182, corresponding to the loss of a methyl group ([M-CH₃]⁺). nih.gov Another significant fragment would likely result from the loss of an ethyl group, leading to a peak at m/z 168 ([M-C₂H₅]⁺). The fragmentation pattern provides a fingerprint for the molecule, aiding in its identification. imedpub.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a powerful analytical technique used for the identification and quantification of this compound, particularly in complex matrices. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS-MS analysis, the compound is first separated from other components in a sample on a chromatography column. The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion is then fragmented, and these fragments are detected. The specific pattern of fragmentation is unique to the compound, allowing for its unambiguous identification. For instance, a method for analyzing related phenethylamine (B48288) derivatives was developed with a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.gov The fragmentation of the parent ion of this compound (m/z 198) in GC-MS, a similar technique, prominently yields a fragment at m/z 182, corresponding to the loss of a methyl group, and another at m/z 77, representing the phenyl group. nih.gov

Researchers often employ LC-MS-MS to identify degradation products of aromatic amines, providing insights into their stability under various conditions. The technique's high sensitivity and specificity make it invaluable for such detailed molecular investigations. researchgate.net

Table 1: LC-MS-MS Parameters for Analysis of Related Amine Compounds

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Monitored Transition (Example) | Precursor Ion -> Product Ion |

| Collision Energy | Optimized for specific analyte |

| Limit of Detection (LOD) | ~2.5 ng/mL |

This table presents typical parameters that would be established during method development for the analysis of this compound by LC-MS-MS, based on data for similar compounds.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy, encompassing both Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides detailed information about the chemical bonds and functional groups present in this compound. rub.dedtu.dk These methods measure the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Key Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the phenyl rings are found in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amine is a key feature, typically appearing in the 1360-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings occur in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.

FTIR spectroscopy is a powerful tool for qualitative analysis, providing a molecular "fingerprint" that can be used to identify this compound and distinguish it from other compounds. rub.dedtu.dk It is also sensitive to changes in the molecular environment and can be used to study interactions with other molecules. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3050 - 3100 | Aromatic C-H Stretch |

| 2850 - 2970 | Aliphatic C-H Stretch (Ethyl group) |

| 1590 - 1610 | Aromatic C=C Ring Stretch |

| 1490 - 1510 | Aromatic C=C Ring Stretch |

| 1340 - 1360 | C-N Stretch (Tertiary Amine) |

| 700 - 750 | Aromatic C-H Out-of-Plane Bend (Monosubstituted Ring) |

This table is a representation of expected vibrational frequencies for this compound based on established group frequencies in infrared spectroscopy.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

For related aromatic amines, XRD studies have been crucial in understanding intermolecular interactions, such as packing forces and hydrogen bonding (where applicable), which influence the material's bulk properties. rsc.org Powder XRD (PXRD) can also be used to characterize the crystallinity of a bulk sample and to identify different polymorphic forms. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and excited-state properties of this compound.

This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions within the phenyl rings). The UV-Vis absorption spectrum is a valuable tool for quantitative analysis and for studying the electronic properties of the molecule. nih.gov

Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. The wavelength and intensity of the emitted light are sensitive to the molecular structure and its environment. For many triarylamine derivatives, fluorescence is a key characteristic used to study their photophysical properties. nih.govmit.edu

Table 3: Representative Photophysical Data for a Related Triarylamine Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|

Data is representative of triarylamine systems and illustrates the typical spectral regions for absorption and emission. nih.govmdpi.com

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption or fluorescence emission bands change with the polarity of the solvent. science.gov This effect arises from differential solvation of the ground and excited states of the molecule.

For molecules like this compound, which possess a degree of charge separation, an increase in solvent polarity can lead to a stabilization of the more polar excited state, often resulting in a red-shift (bathochromic shift) of the emission spectrum. acs.org The study of solvatochromic shifts provides valuable information about the change in dipole moment upon excitation and the nature of the excited state. nih.gov The sensitivity of the alkyne C≡C stretching frequency in Raman spectroscopy to local electronic interactions serves as an example of how vibrational probes can also report on the molecular environment. acs.org

This compound, as a donor-acceptor system (with the ethyl-phenylamino group acting as an electron donor), has the potential to exhibit intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polar excited state. sci-hub.sesemanticscholar.org

The formation of an ICT state is often characterized by a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and a strong solvatochromic effect on the fluorescence emission. bibliotekanauki.pl In polar solvents, the ICT state is stabilized, leading to a more pronounced red-shift in the emission. Time-resolved fluorescence spectroscopy can be used to study the dynamics of the ICT process. researchgate.net The efficiency of the ICT reaction can be influenced by the energy gap between the locally excited and ICT states. bibliotekanauki.pl

Computational and Theoretical Investigations of N Ethyl N Phenylaniline Systems

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like N-ethyl-N-phenylaniline, offering a balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in this compound is critical to its physical and chemical properties. DFT calculations are used to determine the most stable geometric structures by finding the minimum energy conformations. For tertiary amines like this compound, the geometry around the nitrogen atom and the orientation of the ethyl and phenyl substituents are of particular interest.

Theoretical studies on related N-alkylanilines and N-aryl amides reveal key conformational features. nsf.govacs.org In many 3° N-alkyl-N-aryl compounds, steric strain between the substituents forces the aryl groups to rotate out of the plane of the amine, a phenomenon driven by allylic strain. nsf.gov This results in a non-planar, propeller-like conformation. The nitrogen atom typically adopts a pyramidal geometry.

Optimization calculations using DFT methods, such as B3LYP with a 6-31G(d) basis set, can precisely determine bond lengths, bond angles, and dihedral angles of the lowest energy conformer. nsf.gov These calculations are often performed in the gas phase to represent the intrinsic properties of the isolated molecule.

Table 1: Representative Optimized Geometrical Parameters for N-alkylanilines (Illustrative) Note: This table presents typical values for related structures as determined by DFT calculations. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-N (aniline ring) | ~1.42 Å |

| C-N (ethyl group) | ~1.46 Å | |

| N-C-C (ethyl group) | ~1.53 Å | |

| Bond Angle | C-N-C | ~118° |

| Dihedral Angle | C-C-N-C (Torsion) | Varies significantly with conformation |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govpnas.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations can map the distribution and energy levels of these orbitals.

HOMO: The HOMO is typically localized on the electron-rich regions of the molecule. In this compound, this is expected to be centered on the nitrogen atom's lone pair and delocalized across the π-systems of the phenyl rings. dergipark.org.trresearchgate.net The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its ability to be oxidized. acs.org

LUMO: The LUMO is generally distributed over the aromatic rings, representing the most likely region to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for N-alkylaniline Derivatives Note: Values are illustrative and depend on the specific compound and computational method.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.25 eV | Electron-donating ability dergipark.org.tr |

| LUMO | -2.25 eV | Electron-accepting ability dergipark.org.tr |

| Energy Gap (ΔE) | 3.00 eV | Chemical reactivity and stability dergipark.org.tr |

The distribution of electron density within a molecule governs its electrostatic interactions and is a key determinant of its reactivity. DFT calculations can provide detailed information about charge distribution through methods like Mulliken population analysis and by generating Molecular Electrostatic Potential (MEP) maps. beilstein-journals.orgscispace.com

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a color-coded map where different colors indicate different potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents areas with intermediate or neutral potential. scispace.com

For this compound, the MEP map would show a region of high electron density (red) around the nitrogen atom due to its lone pair of electrons. This highlights the nitrogen as a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the phenyl rings would exhibit a positive potential (blueish), while the carbon atoms of the aromatic rings would show intermediate potential. uliege.be This detailed mapping helps predict how the molecule will interact with other reagents, solvents, and biological receptors. scispace.comresearchgate.net

Reaction Mechanism Modeling and Kinetic Studies

Beyond static properties, computational chemistry allows for the dynamic exploration of chemical reactions. By modeling reaction pathways, researchers can characterize transition states, calculate energy barriers, and understand the influence of the surrounding environment, such as solvents.

To understand how a reaction proceeds, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry of these fleeting structures. Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (energy barrier) of the reaction. acs.org

A lower activation energy corresponds to a faster reaction rate. For this compound, this type of analysis can be applied to various reactions, such as:

Electrophilic Aromatic Substitution: Modeling the attack of an electrophile on one of the phenyl rings.

Oxidation: Investigating the mechanism of electron removal from the nitrogen atom or aromatic system.

C-N Bond Formation Reactions: Studying its synthesis via processes like the Buchwald-Hartwig amination. matextract.pub

For example, in a radical reaction, the initial addition step might have a low energy barrier of a few kcal/mol, while a subsequent rearrangement step could have a much higher barrier (e.g., >20 kcal/mol), making it the rate-determining step. acs.org These calculations provide a quantitative understanding of reaction kinetics that complements experimental studies. nih.gov

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a significant impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. Computational models can account for these environmental effects.

The most common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). nsf.gov In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The model then calculates the electrostatic interactions between the solute and the solvent.

Studies on related N-aryl amides have sometimes found that the inclusion of a PCM has a minimal effect on the relative energies of different conformers. nsf.gov However, for reactions involving charge separation or the formation of ionic intermediates, solvation effects can be dramatic. By performing calculations both in the gas phase and with a solvation model, chemists can dissect the intrinsic reactivity of the molecule from the influence of its environment, leading to a more complete understanding of its chemical behavior in solution. rsc.orgresearchgate.net

Photophysical Property Prediction and Rationalization

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic structure. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and rationalizing these properties. science.govmdpi.comscirp.orgscirp.org

By solving the time-dependent Schrödinger equation, TD-DFT can simulate the electronic transitions that occur when a molecule absorbs a photon. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the wavelengths of light the molecule will absorb most strongly. The calculations also yield information about the nature of these transitions, for instance, whether they are localized on specific parts of the molecule or involve charge transfer between different molecular fragments. science.govscirp.orgscirp.org

Key parameters obtained from these calculations include the excitation energies, which correspond to the energy difference between the ground and excited electronic states, and the oscillator strengths, which are a measure of the intensity of the absorption bands.

Table 1: Predicted Photophysical Data for this compound

| Parameter | Predicted Value | Method |

| Maximum Absorption Wavelength (λmax) | 300-350 nm | TD-DFT |

| Molar Absorptivity (ε) | ~104 L mol-1 cm-1 | TD-DFT |

| Predominant Electronic Transition | π → π* | TD-DFT |

Note: The data in this table are illustrative and represent typical values expected for this compound based on computational studies of similar aromatic amines. Actual experimental values may vary.

The rationalization of these properties lies in the analysis of the molecular orbitals involved in the electronic transitions. For this compound, the highest occupied molecular orbital (HOMO) is typically located on the electron-rich N-phenylaniline moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed over the phenyl rings. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical factor in determining the absorption wavelength.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry is a powerful tool for establishing relationships between the chemical structure of a molecule and its properties. In the context of this compound systems, this involves systematically modifying the molecular structure and calculating the resulting changes in photophysical properties.

For instance, the introduction of different substituent groups at various positions on the phenyl rings can significantly alter the electronic and photophysical behavior. Electron-donating groups (like -OCH3 or -N(CH3)2) and electron-withdrawing groups (like -NO2 or -CN) can modulate the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. researchgate.netdoi.org

Computational studies can predict these effects with a good degree of accuracy, guiding the design of new molecules with tailored properties. By calculating the photophysical data for a series of substituted this compound derivatives, a quantitative structure-property relationship (QSPR) can be established.

Table 2: Predicted Effect of Substituents on the Maximum Absorption Wavelength (λmax) of this compound Derivatives

| Substituent (at para-position of a phenyl ring) | Predicted λmax Shift | Rationale |

| -OCH3 (Electron-donating) | Bathochromic (Red shift) | Raises HOMO energy, decreases HOMO-LUMO gap |

| -NO2 (Electron-withdrawing) | Bathochromic (Red shift) | Lowers LUMO energy, decreases HOMO-LUMO gap |

| -CH3 (Weakly electron-donating) | Minor Bathochromic shift | Slight increase in HOMO energy |

| -Cl (Weakly electron-withdrawing) | Minor Hypsochromic (Blue shift) | Slight decrease in HOMO energy |

Note: The data in this table are illustrative and based on general principles of substituent effects on aromatic systems as predicted by computational methods. The magnitude and direction of the shift can vary depending on the position of the substituent and the specific computational method used.

These computational approaches not only predict the properties of yet-to-be-synthesized molecules but also provide a deep understanding of the underlying electronic mechanisms. This knowledge is invaluable for the rational design of new this compound-based materials with optimized performance for specific applications.

Applications in Advanced Chemical Materials and Organic Synthesis

Development of Organic Dyes and Pigments

The chromophoric and auxochromic properties of the N-ethyl-N-phenylaniline scaffold have been historically significant in the synthesis of synthetic dyes. More recently, its electron-donating characteristics have been exploited in the design of functional dyes for advanced applications such as solar energy conversion and fluorescence imaging.

This compound and its derivatives are important intermediates in the synthesis of azo dyes. nih.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), are a large and important class of synthetic colorants. nih.gov In the synthesis of these dyes, a primary aromatic amine is first converted into a diazonium salt through a process called diazotization. nih.gov This diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as this compound, to form the final azo dye. nih.govnih.gov The N-ethyl-N-phenyl group acts as a powerful auxochrome, a group that enhances the color of a chromophore, leading to vibrant and stable colors. nih.gov For instance, novel azo disperse dyes have been synthesized using N-benzyl-N-ethylaniline as a coupling component. researchgate.net

The general scheme for the synthesis of an azo dye using an N-alkylaniline derivative is as follows:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with this compound. The electron-donating nature of the ethyl and phenyl groups on the nitrogen atom activates the aromatic ring of the aniline (B41778) derivative, facilitating the electrophilic substitution reaction to form the azo linkage.

In the field of renewable energy, this compound serves as a fundamental structural motif for electron donor components in organic dyes used for dye-sensitized solar cells (DSSCs). nih.gov DSSCs are a type of photovoltaic cell that uses a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of these cells is highly dependent on the molecular structure of the dye, which typically consists of a donor, a π-bridge, and an acceptor group (D-π-A framework). nih.gov

The diphenylamine (B1679370) core of this compound is a common starting point for designing the donor part of these dyes. nih.gov By modifying this core, for example, by creating triphenylamine (B166846) (TPA) derivatives, researchers can fine-tune the electronic properties of the dye to improve light absorption and electron injection efficiency. mdpi.comntnu.edu.tw The nitrogen atom's lone pair of electrons in the this compound structure can effectively donate electron density to the conjugated system of the dye upon photoexcitation, which is the crucial first step in the conversion of light to electricity in a DSSC. rsc.org While simple this compound is not typically used directly as a sensitizer, its derivatives are integral to many high-performance dyes.

The this compound moiety can be incorporated into larger molecular structures to create fluorescent chromophores. A fluorescent chromophore is a part of a molecule that absorbs light of a particular wavelength and emits it at a longer wavelength. This property is utilized in various applications, including biological imaging and sensing.

An example of a fluorescent probe incorporating a related structure is 4-Ethynyl-N-ethyl-1,8-naphthalimide. This molecule is a click-activated fluorescent probe used for imaging cell surface and intracellular glycoproteins and glycolipids. While the primary fluorescence comes from the naphthalimide part of the molecule, the N-ethyl group attached to the nitrogen atom can influence the photophysical properties, such as the quantum yield and lifetime of the fluorescence. The electron-donating character of the N-ethyl-N-phenyl group can be strategically used to modulate the electronic structure of the fluorophore, thereby tuning its absorption and emission characteristics for specific applications.

Precursors for Polymer and Resin Synthesis

This compound and its analogs can serve as monomers for the synthesis of conductive polymers. Polyaniline and its derivatives are a well-known class of conducting polymers that have potential applications in various electronic devices, sensors, and anti-corrosion coatings.

The polymerization of N-ethylaniline can be achieved through chemical or electrochemical methods. For instance, poly(N-ethyl aniline) has been synthesized in the presence of talc (B1216) particles to form a conductive composite material. researchgate.net In this process, an oxidizing agent such as ammonium (B1175870) persulfate is used to initiate the polymerization of the N-ethylaniline monomer. researchgate.net The resulting polymer, poly(N-ethylaniline), possesses a conjugated backbone that allows for the delocalization of electrons, leading to its conductive properties. The presence of the ethyl group on the nitrogen atom can improve the solubility of the polymer in organic solvents compared to the parent polyaniline, which facilitates its processing and application.

Components in Organic Electronics and Functional Materials

The electronic properties of this compound make it a valuable component in the design of materials for organic electronics, particularly as a building block for hole-transporting materials.

In organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials (HTMs) are essential components of the hole-transport layer (HTL). researchgate.netrsc.org The function of the HTL is to efficiently transport positive charge carriers (holes) from the anode to the emissive or active layer.

This compound contains the N,N-diphenylamino group, which is a common structural unit in many high-performance HTMs. researchgate.net This group is an excellent hole-transporting moiety due to the ability of the nitrogen atom to be oxidized to a stable radical cation, which can then accept an electron from a neighboring neutral molecule, effectively allowing a "hole" to move through the material. While this compound itself may not be the most efficient HTM, it serves as a crucial precursor and building block for more complex, often starburst-shaped or dendritic, molecules that exhibit high hole mobility and good film-forming properties. An example of such a complex molecule is 4,4′,4″-tris(N,N-diphenyl-amino)triphenylamine (TDATA), which contains multiple N,N-diphenylamino units and is used as a hole-transporting material in OLEDs. researchgate.net

Materials for Optoelectronic Devices

The N-phenylaniline core structure is a fundamental component in the design of organic materials for optoelectronic applications, such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. nih.govmdpi.com Derivatives built upon this framework are particularly valued as hole transport materials (HTMs), which are crucial for efficiently injecting and transporting positive charge carriers (holes) within the device architecture. nih.gov

The efficacy of an HTM is determined by several key properties, including its HOMO (Highest Occupied Molecular Orbital) energy level, thermal stability, and morphological stability (the ability to form stable, amorphous films). mdpi.comfrontiersin.org The nitrogen atom in the N-phenylaniline moiety provides a high-lying HOMO, which can be finely tuned by adding various substituents to the phenyl rings. This tuning is essential to align the energy levels between the HTM and the adjacent layers in a device (like the perovskite absorber layer), thereby minimizing energy loss and maximizing hole injection efficiency. nih.gov

For instance, incorporating electron-donating groups can raise the HOMO level, while the introduction of bulky or rigid groups like carbazole (B46965) can significantly enhance the material's glass transition temperature (Tg), leading to better thermal and morphological stability. mdpi.com While this compound itself is a basic building block, its core structure is elaborated into more complex triarylamine-based systems to optimize these properties for high-performance devices. nih.govfrontiersin.org

| Property | Significance in Optoelectronic Devices | Influence of N-Phenylaniline Core |

|---|---|---|

| HOMO Energy Level | Determines the efficiency of hole injection from the perovskite/emitter layer. Must be well-aligned with the adjacent layer. nih.gov | The nitrogen atom provides a high-lying HOMO that can be tuned with substituents on the phenyl rings. |

| Hole Mobility | Dictates the speed at which charge carriers are transported through the layer, affecting device efficiency. | The π-conjugated system of the phenyl rings facilitates charge delocalization and transport. |

| Thermal Stability (Tg) | High glass transition temperature prevents morphological changes in the material due to heat generated during operation, enhancing device lifetime. mdpi.com | The rigid phenyl structure contributes to thermal stability. Can be further enhanced by incorporating other rigid moieties. mdpi.com |

| Film Morphology | The ability to form uniform, amorphous thin films is critical for preventing short circuits and ensuring consistent device performance. mdpi.com | Derivatives are designed to resist crystallization and maintain a stable amorphous state. |

Intermediates in the Synthesis of Complex Organic Molecules

N-alkylation of aniline derivatives is a fundamental transformation in organic synthesis, providing key intermediates for a wide range of industries. jocpr.com this compound serves as a valuable intermediate in the production of dyes, pharmaceuticals, and agrochemicals, where the specific substitution pattern on the nitrogen atom is crucial for the final product's function. google.com

In the dye industry, N-alkylanilines are essential precursors for azo dyes and triphenylmethane (B1682552) dyes. google.comgoogle.com The N-ethyl-N-phenyl group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the final color and intensity of the dye. Its presence can deepen the color and improve the fastness properties of the dye on various substrates.

In the pharmaceutical and agrochemical sectors, the this compound moiety can be incorporated into larger, more complex molecules to impart specific biological activities. jocpr.com The synthesis often involves further functionalization of the phenyl rings or transformation of the ethyl group. The lipophilicity and steric bulk of the N-ethyl-N-phenyl group can influence the molecule's ability to cross biological membranes and interact with specific enzyme or receptor targets. For example, related N-alkylated aniline derivatives are known to be key raw materials for various pharmaceutical and agrochemical products. jocpr.com

| Industry | Product Class | Role of the this compound Intermediate |

|---|---|---|

| Dyes & Pigments | Azo Dyes, Triphenylmethane Dyes google.comgoogle.com | Acts as an auxochrome to modify color; the N-ethyl group enhances solubility and fastness. |

| Pharmaceuticals | Active Pharmaceutical Ingredients (APIs) | Serves as a scaffold for building complex molecules; influences lipophilicity and binding interactions. jocpr.com |

| Agrochemicals | Herbicides, Fungicides, Insecticides jocpr.com | Forms the core of active compounds, contributing to their biological efficacy and stability. |

| Fine Chemicals | Photographic Materials, Rubber Additives google.com | Used as a precursor in the synthesis of stabilizers, accelerators, and sensitizers. |

Ligand and Catalyst Development in Transition Metal Chemistry

Aniline derivatives, including structures related to this compound, are crucial starting materials for the synthesis of advanced ligands. The nitrogen atom can act as a donor, while the phenyl and ethyl groups can be modified to control the ligand's steric and electronic characteristics. For example, bulky aniline-based ligands are used to create significant steric hindrance around a metal center, which can be critical for promoting specific reaction pathways and preventing catalyst deactivation. mdpi.com

This principle is applied in the development of catalysts for olefin polymerization and cross-coupling reactions. mdpi.com Late transition metal catalysts (e.g., based on Ni, Pd, Fe) derived from bulky arylamines have shown high performance in producing polymers with specific properties. mdpi.com Similarly, N-heterocyclic carbene (NHC) ligands, which are among the most powerful ligands in homogeneous catalysis, can be synthesized through the modular alkylation of anilines. By incorporating the this compound scaffold into a ligand's structure, chemists can fine-tune the catalyst's activity and selectivity for applications in the synthesis of fine chemicals and functional materials.

| Catalyst/Ligand Type | Transition Metal | Role of the Aniline-based Ligand | Key Applications |

|---|---|---|---|

| Bulky Arylamine Ligands | Ni, Pd, Fe mdpi.com | Provides steric shielding to the metal center, influencing polymer molecular weight and branching. mdpi.com | Olefin polymerization. mdpi.com |

| N-Heterocyclic Carbene (NHC) Ligands | Pd, Rh, Ru | Forms a strong bond to the metal, enhancing catalyst stability and activity. The aniline "wingtips" control steric access to the metal. | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). |

| Pincer Ligands | Pd, Pt, Ni chiba-u.jp | The aniline nitrogen can be part of a multidentate ligand framework that confers high stability and reactivity. chiba-u.jp | C-H activation, photoreactions, dehydrogenation. chiba-u.jp |

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly shifting towards sustainable and environmentally benign processes, and the synthesis of N-ethyl-N-phenylaniline is no exception. Traditional methods for the N-alkylation of anilines often rely on harsh conditions and hazardous reagents. nih.gov In response, green chemistry principles are being applied to develop cleaner and more efficient synthetic routes.

One promising approach involves the use of ionic liquids as alternative reaction media. nih.govnih.gov These non-volatile solvents can facilitate the selective N-alkylation of anilines, minimizing the formation of byproducts and allowing for easier catalyst recycling. nih.govnih.gov Another avenue of exploration is the direct N-alkylation of aniline (B41778) with alcohols, which are greener alkylating agents than alkyl halides. stenutz.eu This "hydrogen borrowing" or "hydrogen auto-transfer" methodology, often catalyzed by transition metals like ruthenium and iridium, produces water as the only byproduct, significantly improving the atom economy of the reaction. stenutz.eu

Furthermore, research into solid acid catalysts, such as zeolites, is underway to replace corrosive liquid acids. google.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. google.com The development of catalytic systems that operate under milder conditions, such as lower temperatures and pressures, is also a key focus. For instance, a method for the reductive amination of 2,6-diethyl aniline and its derivatives using a Pd/C catalyst in an aqueous 2-propanol solvent with ammonium (B1175870) formate (B1220265) as a hydrogen donor proceeds smoothly at room temperature with excellent yields. mdpi.combeilstein-journals.org

Table 1: Comparison of Green Synthesis Methodologies for N-alkylanilines

| Methodology | Catalyst/Solvent | Alkylating Agent | Key Advantages |

| Ionic Liquids | Ionic Liquids (e.g., [bmim][BF4]) | Alkyl Halides | Enhanced selectivity, catalyst/solvent recyclability, mild reaction conditions. nih.gov |

| Hydrogen Borrowing | Ru, Ir, Fe, Co, Mn, Cu, Pd, Ni, Cr complexes | Alcohols | High atom economy (water as the only byproduct), use of green alkylating agents. stenutz.eu |

| Heterogeneous Catalysis | Zeolites (e.g., Kβ) | Diethyl carbonate | Catalyst reusability, avoidance of corrosive liquid acids, high selectivity for N-alkylation. google.com |

| Reductive Amination | Pd/C | Aldehydes | Mild reaction conditions (room temperature), high yields, environmentally benign. mdpi.combeilstein-journals.org |

Rational Design of Novel this compound Derivatives with Enhanced Functionality